A Technical Guide to 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone: Natural Sources, Isolation, and Characterization
A Technical Guide to 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone: Natural Sources, Isolation, and Characterization
Introduction
2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is a polyphenolic compound belonging to the dihydrochalcone subclass of flavonoids. Dihydrochalcones are characterized by a three-carbon α,β-saturated chain connecting two aromatic rings, distinguishing them from their unsaturated chalcone counterparts. This particular molecule, with the chemical formula C17H18O5, has been identified as a significant secondary metabolite in several plant species[1][2]. Its importance in the field of natural product chemistry and drug development is underscored by its demonstrated cytotoxic activity against various cancer cell lines, marking it as a compound of interest for further pharmacological investigation[1].
This technical guide serves as a comprehensive resource for researchers, natural product chemists, and drug development professionals. It provides an in-depth overview of the known botanical sources of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone, a robust and generalized methodology for its isolation and purification, and the analytical techniques required for its definitive structural characterization. The protocols and explanations herein are synthesized from established phytochemical practices, providing both a theoretical foundation and a practical framework for the successful investigation of this promising bioactive compound.
Part 1: Natural Occurrence and Botanical Sources
The distribution of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone in the plant kingdom appears to be relatively specific. The primary confirmed sources belong to the genus Iryanthera. However, structurally similar chalcones and dihydrochalcones have been isolated from other plant families, suggesting that related genera may represent untapped sources for this or analogous compounds. A summary of known and related sources is presented below.
Table 1: Principal and Analogous Natural Sources
| Plant Species | Family | Part of Plant | Compound Type | Reference(s) |
|---|---|---|---|---|
| Iryanthera juruensis Warb. | Myristicaceae | Not Specified | Dihydrochalcone (Target) | [1] |
| Iryanthera sagotiana | Myristicaceae | Not Specified | Dihydrochalcone (Target) | [2] |
| Iryanthera hostmannii | Myristicaceae | Not Specified | Dihydrochalcone (Target) | [2] |
| Alpinia species | Zingiberaceae | Rhizomes | Dihydrochalcone (Target) | [3] |
| Uvaria dulcis Dunal | Annonaceae | Roots, Leaves, Twigs | Dihydrochalcone (Analog)¹ | [4] |
| Piper methysticum (Kava) | Piperaceae | Root | Chalcone (Analog)² | [5] |
| Chromolaena tacotana | Asteraceae | Inflorescences | Chalcone (Analog)² | [5][6] |
| Syzygium nervosum | Myrtaceae | Seeds, Buds, Leaves | Chalcone (Analog)³ | [7] |
| Syzygium balsameum | Myrtaceae | Leaves | Chalcone (Analog)³ |[8] |
¹ Isolation of 2',3'-dihydroxy-4',6'-dimethoxydihydrochalcone ² Isolation of 2',4-dihydroxy-4',6'-dimethoxychalcone (the unsaturated analog) ³ Isolation of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone
The causality behind screening these specific genera lies in chemotaxonomy. The families Myristicaceae, Annonaceae, and Piperaceae are well-documented producers of various flavonoids and polyketides, making them logical targets for phytochemical investigation when searching for chalcones and their derivatives.
Part 2: A Generalized Framework for Isolation and Purification
While specific isolation protocols are often tailored to the plant matrix, a generalized and robust workflow can be established based on the physicochemical properties of dihydrochalcones. The following methodology represents a self-validating system, incorporating sequential steps of extraction, fractionation, and purification, with analytical checkpoints to ensure the target compound is being enriched.
Experimental Workflow Overview
Caption: Generalized workflow for dihydrochalcone isolation.
Step-by-Step Experimental Protocol
1. Plant Material Preparation and Extraction
-
Objective: To prepare the plant material for efficient extraction and to generate a crude extract enriched with medium-polarity secondary metabolites.
-
Protocol:
-
Collection and Drying: Collect the relevant plant parts (e.g., roots, rhizomes, leaves)[4]. Air-dry the material in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Dry to a constant weight.
-
Pulverization: Grind the dried material into a coarse powder[9]. This crucial step increases the surface area, maximizing the solvent-to-biomass contact and improving extraction efficiency.
-
Sequential Maceration:
-
Macerate the powdered material sequentially with solvents of increasing polarity. A typical sequence is n-hexane, followed by dichloromethane (DCM) or ethyl acetate (EtOAc), and finally methanol (MeOH)[9].
-
The initial maceration with non-polar n-hexane removes lipids and waxes. Dihydrochalcones, being of intermediate polarity, are typically extracted effectively by EtOAc.
-
For each solvent, submerge the powder for 48-72 hours with occasional agitation. Filter and repeat the process 2-3 times to ensure exhaustive extraction.
-
-
Concentration: Combine the filtrates for each solvent and concentrate them using a rotary evaporator under reduced pressure at a temperature below 45°C. This yields distinct crude extracts (Hexane, EtOAc, MeOH).
-
2. Isolation by Column Chromatography
-
Objective: To separate the target dihydrochalcone from the complex mixture of compounds in the crude extract. The ethyl acetate extract is often the most promising candidate for this step.
-
Protocol:
-
Stationary Phase Preparation: Prepare a glass column packed with silica gel (60-120 mesh) using a non-polar solvent like n-hexane as the slurry solvent[9]. The choice of silica gel is based on its efficacy in separating compounds of medium polarity.
-
Sample Loading: Pre-adsorb the dried EtOAc extract onto a small amount of silica gel. This dry-loading method typically results in better separation and band resolution compared to liquid loading. Carefully load the adsorbed sample onto the top of the prepared column.
-
Gradient Elution: Begin elution with 100% n-hexane and gradually increase the polarity by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15 v/v Hexane:EtOAc)[10][11]. This gradient system allows for the sequential elution of compounds based on their polarity; non-polar compounds elute first, followed by compounds of increasing polarity.
-
Fraction Collection and Monitoring: Collect the eluent in fractions of equal volume. Monitor the separation process using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:EtOAc 7:3) and visualize under UV light (254 nm and 365 nm)[10]. Combine fractions that exhibit similar TLC profiles. The target compound is expected to elute in the mid-polarity fractions.
-
3. Final Purification
-
Objective: To achieve a high degree of purity (>95%) for subsequent structural analysis and bioassays.
-
Protocol:
-
Preparative HPLC: Subject the combined, enriched fractions to preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is highly effective for separating dihydrochalcones[12][13].
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[14].
-
Recrystallization: The purified fraction from HPLC can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water or methanol) to yield the pure crystalline compound[10].
-
Part 3: Structural Elucidation and Characterization
The definitive identification of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone relies on a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle.
Spectroscopic and Physicochemical Data
Table 2: Key Physicochemical and Spectroscopic Properties
| Property | Data | Source(s) |
|---|---|---|
| Molecular Formula | C17H18O5 | [2][3] |
| Molecular Weight | 302.32 g/mol | [2][3] |
| Exact Mass | 302.11542367 Da | [2] |
| Appearance | Varies (e.g., Yellowish solid) | [8]¹ |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and the characteristic saturated aliphatic chain (A2B2 or AA'BB' system for -CH2-CH2-). | [5][6]² |
| ¹³C NMR | Resonances for carbonyl carbon (~200-205 ppm), aromatic carbons, methoxy carbons (~55-60 ppm), and aliphatic carbons (~30-45 ppm). | [6][15]² |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M-H]⁻ ions confirming the molecular weight. | [5][6]² |
| UV λmax | Absorption maxima characteristic of the flavonoid structure. |[5][6]² |
¹ Data for a structurally similar chalcone. ² Data for the closely related 2',4-dihydroxy-4',6'-dimethoxychalcone; similar shifts are expected for the aromatic and methoxy groups.
Analytical Techniques Explained
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using an ESI source, is the primary method for determining the compound's exact mass and, consequently, its molecular formula[5][6]. Fragmentation patterns observed in MS/MS experiments can further help to confirm the core structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure determination.
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the two methoxy singlets, aromatic protons on both rings, and two multiplets around ~3 ppm corresponding to the -CH2-CH2- bridge of the dihydrochalcone core.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon is a key indicator.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings (e.g., within the aliphatic chain and aromatic rings). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) is critical as it shows long-range (2-3 bond) correlations between protons and carbons, allowing for the definitive placement of substituents like methoxy groups and the connection of the two aromatic rings through the propanone bridge[5][8].
-
Caption: Relationship between analytical techniques and structural data.
Part 4: Biological Activity and Future Directions
2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is not merely a phytochemical curiosity; it has demonstrated significant biological activity. It has been identified as a major cytotoxic metabolite when tested against a panel of cancer cell lines, indicating its potential as a lead compound for anticancer drug development[1].
The bioactivity of this compound is consistent with that of its structural relatives. For instance, the unsaturated analog, 2',4-dihydroxy-4',6'-dimethoxychalcone, isolated from Chromolaena tacotana, selectively inhibits breast cancer cell proliferation by inducing cell cycle arrest, autophagy, and mitochondrial apoptosis[5][6]. Similarly, other related dihydrochalcones and chalcones from genera like Syzygium and Uvaria have shown a wide array of pharmacological effects, including anti-inflammatory, antiviral, antidiabetic, and antioxidant properties[4][16].
The presence of the dihydrochalcone scaffold is a promising feature for drug development, as the saturation of the α,β-double bond can alter metabolic stability and pharmacokinetic profiles compared to chalcones. Future research should focus on:
-
Expanding Bioactivity Screening: Testing 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone against a broader range of cancer cell lines and exploring other potential therapeutic areas such as inflammation and metabolic disorders.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways responsible for its cytotoxic effects.
-
Medicinal Chemistry Efforts: Utilizing the natural product as a scaffold for semi-synthetic modifications to develop analogs with improved potency, selectivity, and drug-like properties.
-
Phytochemical Exploration: Screening of other species within the Myristicaceae and related families to discover new natural sources and novel structural analogs.
References
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MDPI. (n.d.). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Retrieved from [Link]
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Semantic Scholar. (2022). New Oligomeric Dihydrochalcones in the Moss Polytrichum commune: Identification, Isolation, and Antioxidant Activity. Retrieved from [Link]
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SpectraBase. (n.d.). 2',4'-Dihydroxy-4,6'-dimethoxy-dihydrochalcone. Retrieved from [Link]
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National Institutes of Health. (2022). Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines. Retrieved from [Link]
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National Institutes of Health. (2024). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. Retrieved from [Link]
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Wikidata. (n.d.). 2',4'-dihydroxy-3'-methyl-6'-methoxychalcone. Retrieved from [Link]
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PubMed. (2022). Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines. Retrieved from [Link]
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ResearchGate. (2020). Ethnopharmacology, Phytochemistry, and Pharmacology of Syzygium nervosum. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of 2',6'-dihydroxy-3,4-dimethoxy chalcone. Retrieved from [Link]
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National Institutes of Health. (2018). Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root. Retrieved from [Link]
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